molecular formula C6H6Cl2O2S B14146637 6,7-Dichloro-3lambda~6~-thiabicyclo[3.2.0]hept-6-ene-3,3-dione CAS No. 62814-93-1

6,7-Dichloro-3lambda~6~-thiabicyclo[3.2.0]hept-6-ene-3,3-dione

Cat. No.: B14146637
CAS No.: 62814-93-1
M. Wt: 213.08 g/mol
InChI Key: RTRUIVYJQNPDRH-UHFFFAOYSA-N
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Description

6,7-Dichloro-3lambda~6~-thiabicyclo[320]hept-6-ene-3,3-dione is a chemical compound with the molecular formula C6H6Cl2O2S It is a member of the bicyclic sulfone family, characterized by its unique structure that includes a sulfur atom and two chlorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-Dichloro-3lambda~6~-thiabicyclo[3.2.0]hept-6-ene-3,3-dione typically involves the functionalization of the 6,7-double bond in the bicyclic sulfone. One common method includes the thermal extrusion of sulfur dioxide (SO2), which allows direct entry into seven-membered ring systems via a Cope rearrangement of the resulting cis-1,2-divinyl intermediates .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar reaction conditions as those employed in laboratory settings, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

6,7-Dichloro-3lambda~6~-thiabicyclo[3.2.0]hept-6-ene-3,3-dione undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the sulfone group to a sulfide.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H2O2) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields sulfoxides and sulfones, while reduction can produce sulfides.

Scientific Research Applications

6,7-Dichloro-3lambda~6~-thiabicyclo[3.2.0]hept-6-ene-3,3-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 6,7-Dichloro-3lambda~6~-thiabicyclo[3.2.0]hept-6-ene-3,3-dione involves its interaction with molecular targets through its sulfone and chlorine groups. These interactions can lead to the formation of covalent bonds with biological molecules, affecting various pathways and processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6,7-Dichloro-3lambda~6~-thiabicyclo[3.2.0]hept-6-ene-3,3-dione is unique due to its specific arrangement of chlorine and sulfur atoms, which imparts distinct chemical properties and reactivity compared to other similar compounds.

Properties

CAS No.

62814-93-1

Molecular Formula

C6H6Cl2O2S

Molecular Weight

213.08 g/mol

IUPAC Name

6,7-dichloro-3λ6-thiabicyclo[3.2.0]hept-6-ene 3,3-dioxide

InChI

InChI=1S/C6H6Cl2O2S/c7-5-3-1-11(9,10)2-4(3)6(5)8/h3-4H,1-2H2

InChI Key

RTRUIVYJQNPDRH-UHFFFAOYSA-N

Canonical SMILES

C1C2C(CS1(=O)=O)C(=C2Cl)Cl

Origin of Product

United States

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